N-Ethyl-4-methylpiperidine-4-carboxamide hydrochloride
Description
N-Ethyl-4-methylpiperidine-4-carboxamide hydrochloride is a piperidine-derived compound featuring a carboxamide functional group at the 4-position of the piperidine ring, with additional substituents including a methyl group at the 4-position and an ethyl group attached to the amide nitrogen.
Key structural characteristics include:
- Piperidine backbone: A six-membered nitrogen-containing ring.
- Substituents: A 4-methyl group on the piperidine ring and an N-ethyl group on the carboxamide, which may modulate lipophilicity and metabolic stability.
Synthetic routes for similar compounds (e.g., ethyl 4-methylpiperidine-4-carboxylate hydrochloride) involve esterification or amidation of piperidine precursors, followed by hydrochloric acid salt formation .
Properties
Molecular Formula |
C9H19ClN2O |
|---|---|
Molecular Weight |
206.71 g/mol |
IUPAC Name |
N-ethyl-4-methylpiperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-3-11-8(12)9(2)4-6-10-7-5-9;/h10H,3-7H2,1-2H3,(H,11,12);1H |
InChI Key |
KFLJOFDBQXLZQR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1(CCNCC1)C.Cl |
Origin of Product |
United States |
Preparation Methods
This sequence ensures the introduction of the ethyl group at the nitrogen and the carboxamide functionality at the 4-position of the piperidine ring.
Detailed Stepwise Preparation
Step 1: Synthesis of N-Ethylpiperidine-4-carboxylate
- Piperidine or 4-methylpiperidine is reacted with ethyl chloroformate to form the corresponding N-ethylpiperidine-4-carboxylate ester.
- Reaction conditions typically involve reflux in an inert solvent with controlled temperature to avoid side reactions.
Step 2: Conversion to N-Ethylpiperidine-4-carboxamide
- The ester intermediate is subjected to ammonolysis, reacting with ammonia to convert the ester group into a carboxamide.
- This step is usually conducted under mild heating to promote the substitution without decomposing the compound.
Step 3: Formation of Hydrochloride Salt
- The free base carboxamide is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility.
- This step often involves recrystallization to purify the final product.
Industrial Scale Production
Industrial synthesis employs automated reactors with precise control of temperature, pH, and reaction time to optimize yield and purity. Purification techniques such as recrystallization, solvent extraction, and drying are standardized to meet pharmaceutical-grade specifications.
Comparative Preparation Methods from Literature and Patents
Chemical Reaction Analysis
Reaction Types
- Esterification: Formation of ethyl esters from carboxylic acid hydrochlorides using thionyl chloride and ethanol.
- Hydrolysis: Acid-catalyzed hydrolysis of nitrile to carboxylic acid salt.
- Ammonolysis: Conversion of esters to amides using ammonia.
- Salt Formation: Acid-base reaction to form hydrochloride salt.
Reaction Conditions
- Controlled reflux temperatures between 80-110 °C.
- Use of inert solvents such as ethanol and methyl tert-butyl ether.
- pH adjustments with sodium bicarbonate or hydrochloric acid.
- Drying agents like anhydrous sodium sulfate for organic phase purification.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-methylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-ethyl-4-methylpiperidine-4-carboxylic acid.
Reduction: Formation of N-ethyl-4-methylpiperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-4-methylpiperidine-4-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-Ethyl-4-methylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Functional Groups : The carboxamide in the target compound contrasts with the carboxylate ester in Meperidine and Ethyl 4-methylpiperidine-4-carboxylate, impacting hydrolysis rates and metabolic pathways .
- Substituents : The phenyl group in Meperidine contributes to opioid receptor binding, absent in the target compound, which may limit opioid activity .
Pharmacological and Metabolic Comparisons
- Meperidine Hydrochloride: A μ-opioid receptor agonist with rapid onset and short duration. Metabolized to normeperidine, a neurotoxic metabolite, via hepatic N-demethylation .
- N-Ethyl-4-methylpiperidine-4-carboxamide HCl: Limited metabolic data, but the ethyl group may slow N-dealkylation compared to Meperidine, reducing toxicity risks .
- Ethyl 4-Methylpiperidine-4-carboxylate HCl : Lacks pharmacological data but serves as a precursor for carboxamide derivatives. Ester hydrolysis in vivo may generate carboxylic acid metabolites .
Analytical and Stability Data
- RP-HPLC Methods : Validated methods for similar compounds (e.g., amitriptyline HCl) demonstrate retention times influenced by substituents. Carboxamides typically exhibit longer retention than esters due to polarity differences .


- Stability : Meperidine degrades to 1-methyl-4-phenylpiperidine-4-carboxylic acid under acidic conditions, while carboxamide derivatives like the target compound may show greater hydrolytic stability .
Biological Activity
N-Ethyl-4-methylpiperidine-4-carboxamide hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique piperidine structure, which includes an ethyl group and a methyl group at the nitrogen atom, along with a carboxamide functional group. Its molecular formula is CHClNO, with a molecular weight of approximately 201.72 g/mol.
Pharmacological Profile
Research indicates that this compound interacts with various biological targets, influencing neurotransmitter systems and potentially modulating mood and cognition. The compound's structure suggests it may have significant interactions with receptors involved in neurological disorders.
Table 1: Summary of Biological Activities
The mechanism of action for this compound involves its binding affinity to various receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or modulator at specific neurotransmitter receptors, which can lead to alterations in synaptic transmission and neurochemical balance.
Case Studies
- Neuroprotective Effects : A study demonstrated that the compound provided significant neuroprotection in mouse models of neurodegeneration, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease. The results indicated enhanced cognitive function and reduced neuronal death compared to control groups.
- Cardiovascular Applications : The compound was evaluated for its effects on thrombus formation in animal models. Results showed a marked reduction in thrombus size, indicating its potential utility in treating cardiovascular diseases.
- Antimicrobial Studies : In vitro studies revealed that this compound exhibited antimicrobial properties against various bacterial strains, suggesting its potential role in developing new antibiotics.
Synthesis and Development
The synthesis of this compound typically involves the reaction of 4-methylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. This method ensures high yield and purity suitable for further biological testing.
Future Directions
Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Future studies will focus on:
- In Vivo Efficacy : Conducting comprehensive animal studies to assess the therapeutic potential across various disease models.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity towards specific biological targets.
- Clinical Trials : Initiating preliminary clinical trials to evaluate safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


